molecular formula C9H11NO2 B160760 1-Isopropyl-4-nitrobenzene CAS No. 1817-47-6

1-Isopropyl-4-nitrobenzene

Cat. No.: B160760
CAS No.: 1817-47-6
M. Wt: 165.19 g/mol
InChI Key: JXMYUMNAEKRMIP-UHFFFAOYSA-N
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Description

1-Isopropyl-4-nitrobenzene, also known as 4-nitrocumene, is an aromatic organic compound with the molecular formula C9H11NO2. It is characterized by a nitro group (-NO2) attached to a benzene ring, which also bears an isopropyl group (-CH(CH3)2). This compound is a colorless to pale yellow liquid with a distinct, pungent odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-nitrobenzene can be synthesized through the nitration of cumene (isopropylbenzene) using a mixture of nitric acid and sulfuric acid. The reaction typically involves the following steps:

    Nitration: Cumene is reacted with a nitrating mixture (nitric acid and sulfuric acid) at controlled temperatures to introduce the nitro group.

    Separation: The reaction mixture contains para-, ortho-, and meta-nitrocumene isomers.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous nitration and separation techniques to ensure high yield and purity of the desired isomer .

Chemical Reactions Analysis

1-Isopropyl-4-nitrobenzene undergoes various chemical reactions, including:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-isopropyl-4-nitrobenzene primarily involves its electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring and directs electrophiles to the meta position. The reaction proceeds through the formation of a sigma complex (arenium ion), followed by deprotonation to restore aromaticity .

Comparison with Similar Compounds

1-Isopropyl-4-nitrobenzene can be compared with other nitrobenzene derivatives such as:

    1-Methyl-4-nitrobenzene (p-nitrotoluene): Similar to this compound but with a methyl group instead of an isopropyl group. It undergoes similar reactions but with different reactivity due to the smaller alkyl group.

    1-Ethyl-4-nitrobenzene: Contains an ethyl group instead of an isopropyl group. It also undergoes electrophilic aromatic substitution and reduction reactions.

    1-Chloro-4-nitrobenzene: Has a chloro group instead of an isopropyl group.

This compound is unique due to the presence of the bulky isopropyl group, which influences its steric and electronic properties, making it distinct in its reactivity and applications.

Properties

IUPAC Name

1-nitro-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMYUMNAEKRMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061991
Record name p-Nitrocumene
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Molecular Weight

165.19 g/mol
Source PubChem
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CAS No.

1817-47-6
Record name 1-Isopropyl-4-nitrobenzene
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Record name 4-Isopropylnitrobenzene
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Record name p-Nitrocumene
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Record name Benzene, 1-(1-methylethyl)-4-nitro-
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Record name p-nitrocumene
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Record name 4-ISOPROPYLNITROBENZENE
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Synthesis routes and methods

Procedure details

To 100 g. of cumene at 10° C. is slowly added over a period of 2.5hours to a mixture of 70.5 ml. of concentrated nitric acid and 109ml. of concentrated sulfuric acid. The reaction mixture is stirred at 5° to 10° C. for 1 hour following the addition. The reaction mixture is poured onto 250 ml. of ice water and extracted with ether. The ether is dried and evaporated in vacuo and the residue distilled at 9.5 to 10.5 mm./Hg. The fraction boiling at 130° C. is taken and used as is in the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 1-isopropyl-4-nitrobenzene in membrane sensors for drug analysis?

A: this compound acts as a solvent mediator within the polyvinyl chloride (PVC) membrane of ion-selective electrodes. [, ] These electrodes are designed for the potentiometric determination of specific drug molecules, such as fluoxetine [] and methiaden hydrochloride []. The solvent mediator plays a crucial role in facilitating the interaction between the target drug and the ion-pair complex within the membrane, ultimately influencing the electrode's sensitivity and selectivity.

Q2: How does the choice of solvent mediator, such as this compound, affect the performance of the membrane sensor?

A: The research indicates that the choice of solvent mediator significantly impacts the analytical characteristics of the membrane electrode. [, ] Different solvent mediators, including this compound, bis(2-ethylhexyl)sebacate, 2-nitrophenyl octyl ether, and others, were investigated. [, ] The study analyzing fluoxetine detection found that using 2-nitrophenyloctyl ether as the solvent mediator, in conjunction with a specific ion-pair complex, resulted in a super-Nernstian response and a wider linear concentration range compared to other tested mediators. [] This highlights the importance of carefully selecting the solvent mediator to optimize sensor performance for specific drug molecule detection.

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